molecular formula C6H4Cl2N2O2 B1667105 Aminopyralid CAS No. 150114-71-9

Aminopyralid

Cat. No. B1667105
Key on ui cas rn: 150114-71-9
M. Wt: 207.01 g/mol
InChI Key: NIXXQNOQHKNPEJ-UHFFFAOYSA-N
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Patent
US06352635B1

Procedure details

In a 3-liter (L) beaker was added 2000 grams (g) of hot water, 115.1 g of 50 percent by weight NaOH, and 200 g of wet 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (79.4 percent). The solution was stirred for 30 minutes (min), filtered through a paper filter, and transferred to a 5-L feed/recirculation tank. This solution weighed 2315 g and contained 6.8 percent 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. This feed was recirculated at a rate of about 9.46 L/min and a temperature of 30° C. through an undivided electrochemical cell having a Hastelloy C anode (15 cm×4 cm) and an expanded silver mesh cathode (15 cm ×4 cm). After normal anodization at +0.7 volts (v), the polarity of the cell was reversed and the electrolysis was started. The cathode working potential was controlled at −1.1 to −1.4 v relative to an Ag/AgCl (3.0 M Cl−) reference electrode. The reference electrode was physically located directly behind the silver cathode and connected electrically with an aqueous salt bridge. While recirculating the feed, a solution of 50 percent NaOH was slowly pumped into the recirculation tank to maintain the NaOH concentration at a 1.5 to 2.0 percent excess. The current ranged from 1.0 to 5.2 amps.
[Compound]
Name
( L )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[C:9](Cl)=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=[O:13])[C:5]=1[Cl:15]>O>[NH2:3][C:4]1[CH:9]=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=[O:13])[C:5]=1[Cl:15] |f:0.1|

Inputs

Step One
Name
( L )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
Name
Quantity
2000 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes (min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a paper
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
a temperature of 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CONCENTRATION
Type
CONCENTRATION
Details
the NaOH concentration at a 1.5 to 2.0 percent excess

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C(=NC(=C1)Cl)C(=O)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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